molecular formula C7H5Br2N3 B13674008 6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13674008
M. Wt: 290.94 g/mol
InChI Key: OQBILQLGQMEAJC-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of two bromine atoms at positions 6 and 8, and a methyl group at position 3 on the triazolo[4,3-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the bromination of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems with other heterocycles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce N-oxides.

Scientific Research Applications

6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Biological Studies: It is employed in studies investigating the interaction of triazolopyridine derivatives with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the triazole ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Bromo-3,8-dimethyl[1,2,4]triazolo[4,3-a]pyridine
  • 2-Substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines

Uniqueness

6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This compound’s versatility in undergoing various chemical reactions and its potential in medicinal chemistry and material science make it a valuable subject of study in scientific research.

Properties

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

IUPAC Name

6,8-dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5Br2N3/c1-4-10-11-7-6(9)2-5(8)3-12(4)7/h2-3H,1H3

InChI Key

OQBILQLGQMEAJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2Br)Br

Origin of Product

United States

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